molecular formula C16H9NO4 B7732016 1H-Indene-1,3(2H)-dione, 2-[(4-nitrophenyl)methylene]- CAS No. 15875-60-2

1H-Indene-1,3(2H)-dione, 2-[(4-nitrophenyl)methylene]-

Cat. No.: B7732016
CAS No.: 15875-60-2
M. Wt: 279.25 g/mol
InChI Key: DFDZATIUTSXUPX-UHFFFAOYSA-N
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Description

This compound belongs to the 2-arylidene-1-indandione class, characterized by a bicyclic indene-1,3-dione core substituted with a 4-nitrophenyl group via a methylene bridge. The nitro group at the para position of the phenyl ring introduces strong electron-withdrawing effects, influencing electronic properties, reactivity, and intermolecular interactions.

Properties

IUPAC Name

2-[(4-nitrophenyl)methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9NO4/c18-15-12-3-1-2-4-13(12)16(19)14(15)9-10-5-7-11(8-6-10)17(20)21/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDZATIUTSXUPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90302323
Record name NSC636625
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15875-60-2
Record name NSC150211
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150211
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC636625
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solvent and Temperature Effects

  • Ethanol vs. Methanol : Ethanol is preferred for its higher boiling point (78°C vs. 65°C), which ensures sustained reflux and complete conversion.

  • Reaction Time : Prolonged reflux (12–14 hours) maximizes yield by overcoming steric hindrance from the nitro group.

Catalytic Systems

  • Base Selection : Sodium hydroxide achieves higher yields (73–79%) compared to weaker bases like piperidine.

  • Stoichiometry : A 1:1 molar ratio of indene-dione to aldehyde minimizes side products (e.g., di-adducts).

Table 1: Optimization Parameters for Condensation Reaction

ParameterOptimal ValueImpact on Yield
SolventEthanol79%
Temperature78°C (reflux)75–82%
BaseNaOH (60% w/v)73–79%
Reaction Time12–14 hoursMaximal conversion

Isolation and Purification Techniques

Workup Procedure

Post-reaction, the mixture is poured into cold water (200 mL) to precipitate the product. Neutralization with dilute hydrochloric acid (pH 6–7) ensures removal of excess base. The crude solid is filtered and washed with cold ethanol.

Chromatographic Purification

For high-purity applications, column chromatography (silica gel, hexane/ethyl acetate 7:3) resolves residual aldehyde or unreacted indene-dione.

Table 2: Isolation Metrics

MetricValue
Crude Yield70–85%
Purity (HPLC)>95% after purification
Melting Point140–142°C

Characterization of the Compound

Spectroscopic Analysis

  • FTIR (KBr, cm⁻¹) :

    • 1728, 1760 (C=O stretch, indene-dione)

    • 1520, 1345 (asymmetric/symmetric NO₂ stretch)

  • ¹H NMR (CDCl₃, δ ppm) :

    • 7.28–7.77 (m, 8H, Ar-H)

    • 4.76 (s, 1H, CH)

  • Mass Spectrometry : Molecular ion peak at m/z 279.25 (M⁺).

Thermal Properties

  • Melting Point : 140–142°C (sharp, indicative of crystalline purity).

  • Decomposition : Observed above 240°C.

Comparative Analysis of Synthetic Routes

While the condensation method is predominant, alternative routes include:

  • Microwave-Assisted Synthesis : Reduces reaction time to 2–3 hours but requires specialized equipment.

  • Solvent-Free Conditions : Utilizes grinding techniques with minimal solvent, though yields are lower (60–65%).

Industrial-Scale Production Considerations

For bulk synthesis, continuous flow reactors enhance efficiency by maintaining precise temperature control and reducing solvent waste . Automated crystallization systems further improve yield consistency (78–82% at 10 kg scale).

Chemical Reactions Analysis

1H-Indene-1,3(2H)-dione, 2-[(4-nitrophenyl)methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives such as amines or alcohols.

    Substitution: The nitrophenyl group can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Medicinal Chemistry Applications

1H-Indene-1,3(2H)-dione derivatives have been studied for their pharmacological properties. The nitrophenyl substitution enhances biological activity, making these compounds of interest in drug development.

Anticancer Activity

Several studies have indicated that compounds similar to 1H-Indene-1,3(2H)-dione exhibit anticancer properties. For instance, a derivative was shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study :
A study published in the Indian Journal of Chemistry demonstrated that a series of indene-diones exhibited potent cytotoxicity against human cancer cell lines, indicating their potential as lead compounds for anticancer agents .

Antimicrobial Properties

Research has also highlighted the antimicrobial efficacy of indene-dione derivatives. The presence of the nitrophenyl group has been linked to enhanced activity against a range of bacterial strains.

Data Table: Antimicrobial Activity

CompoundBacterial StrainInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus18
1H-Indene-1,3(2H)-dioneP. aeruginosa20

Synthetic Applications

The compound serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Synthesis of Heterocycles

The reactivity of the indene-dione structure allows for the formation of various heterocycles through cycloaddition reactions. This is particularly useful in creating compounds with diverse biological activities.

Example Reaction :
The reaction of 1H-Indene-1,3(2H)-dione with amines can yield substituted indole derivatives, which are valuable in medicinal chemistry.

Photochemical Applications

Due to its unique structure, this compound has been explored for photochemical applications, including its use in photodynamic therapy (PDT). The ability to absorb light and produce reactive oxygen species makes it a candidate for treating localized tumors.

Mechanism of Action

The mechanism of action of 1H-Indene-1,3(2H)-dione, 2-[(4-nitrophenyl)methylene]- involves its interaction with specific molecular targets. The nitrophenyl group can participate in various binding interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to desired biological effects. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action, particularly in oxidative stress-related pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues include derivatives with varying aryl groups (e.g., hydroxybenzylidene, indolyl, chromenyl, halophenyl) and electron-donating/withdrawing substituents.

Table 1: Substituent Effects on Physical and Spectral Properties
Compound (Substituent) Melting Point (°C) IR Peaks (cm⁻¹) Notable Features Reference
Target: 4-nitrophenylmethylene Inferred Predicted ~1710 (C=O), 1520 (NO₂) Strong electron-withdrawing nitro group
1k (8-nitrochromenylmethylene) 249.3–250.8 1710 (C=O), 1520 (NO₂) High crystallinity due to nitro group
Compound 9 (di-tert-butyl hydroxy) 52–54 3500 (OH), 1750 (C=O) Antioxidant activity; low melting point
Compound 12 (indol-3-ylmethylene) 283–285 3250 (NH), 1720 (C=O) High thermal stability
4-(dimethylamino)phenylmethylene Data not shown ~1628 (C=C) Electron-donating group; improved solubility

Key Observations :

  • Nitro Substitution : Compounds with nitro groups (e.g., 1k) exhibit higher melting points (>240°C) due to strong dipole-dipole interactions and crystallinity .
  • Hydroxy/Amino Groups: Derivatives with hydroxyl (Compound 9) or dimethylamino groups () show lower melting points and enhanced solubility, suitable for biological applications .

Key Observations :

  • Catalysts : Acidic catalysts like CSA improve yields in nitro-substituted derivatives (e.g., 1k: 76% yield) .
  • Temperature Control: Low-temperature conditions (–35°C) are critical for stabilizing reactive intermediates in amino derivatives .
Table 3: Electronic and Application Profiles
Compound HOMO-LUMO Gap Key Applications Reference
Target (4-nitrophenyl) Predicted low Potential enzyme inhibition
2-((4,7-Dimethylnaphthyl)methylene) Low Anti-corrosion (strong Fe-binding)
Compound 9 (di-tert-butyl) N/A Antioxidant
4-(dimethylamino)phenyl Moderate Drug-like properties (Lipinski compliant)

Key Observations :

  • Anti-Corrosion : The naphthalenyl derivative in exhibits superior anti-corrosion performance due to strong iron-inhibitor binding .

Biological Activity

1H-Indene-1,3(2H)-dione, 2-[(4-nitrophenyl)methylene]- (CAS Number: 15875-60-2) is an organic compound characterized by its unique structure that includes a nitrophenyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities.

PropertyValue
Molecular FormulaC₁₆H₉NO₄
Molecular Weight279.247 g/mol
Density1.46 g/cm³
Boiling Point482.4 °C
Flash Point240.2 °C
LogP3.5806

Biological Activity

The biological activity of 1H-Indene-1,3(2H)-dione derivatives has been explored in various studies, highlighting their potential as antimicrobial agents, anti-inflammatory compounds, and inhibitors of certain enzymes.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study demonstrated that certain nitrophenyl-substituted indene diones showed potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.4 to 6.25 μg/mL against various strains including Staphylococcus aureus and Escherichia coli .

Table: Antimicrobial Activity of Derivatives

CompoundTarget BacteriaMIC (μg/mL)
1H-Indene-1,3(2H)-dione Derivative AS. aureus0.4
1H-Indene-1,3(2H)-dione Derivative BE. coli6.25
1H-Indene-1,3(2H)-dione Derivative CBacillus spp.3.91

Anti-inflammatory Properties

Studies have also suggested that these compounds possess anti-inflammatory properties. The presence of the nitrophenyl group is believed to enhance the anti-inflammatory effects by inhibiting key inflammatory mediators .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study published in the Indian Journal of Chemistry, derivatives of indene diones were synthesized and tested for their antimicrobial activity against various bacterial strains. The results indicated that compounds with specific substitutions exhibited enhanced antibacterial activity compared to standard antibiotics .

Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications at the phenyl ring significantly influenced the biological activity of indene diones. The introduction of electron-withdrawing groups like nitro groups improved the potency against microbial targets .

Q & A

Basic: What synthetic methodologies are optimized for preparing 2-[(4-nitrophenyl)methylene]-1H-indene-1,3(2H)-dione?

The compound is synthesized via Knoevenagel condensation between 4-oxo-4H-chromene-3-carbaldehyde derivatives and 1H-indene-1,3(2H)-dione. Key steps include:

  • Catalyst selection : Camphorsulfonic acid (CSA, 0.2 equiv.) accelerates the reaction under mild conditions .
  • Solvent and temperature : Reactions proceed in THF or dichloromethane at 30–40°C for 0.5–2 hours, yielding 76–86% product .
  • Purification : Flash column chromatography (SiO₂, Hexanes:EtOAc gradients) ensures high purity .
  • Nitro-substituent handling : Nitro-containing aldehydes (e.g., 8-nitro-4-oxo-4H-chromene-3-carbaldehyde) require precise stoichiometry to avoid side reactions .

Advanced: How can density functional theory (DFT) predict electronic and anti-corrosion properties of this compound?

DFT calculations reveal:

  • HOMO-LUMO gaps : Nitro-substituted derivatives exhibit lower energy gaps (e.g., ~3.5 eV), enhancing electron transfer in corrosion inhibition .
  • Fukui descriptors : Identify nucleophilic/electrophilic sites; the nitro group increases electrophilicity, improving metal surface adsorption .
  • Binding interactions : Molecular dynamics simulations show strong adsorption on iron surfaces, with binding energies correlating with experimental corrosion inhibition efficiency .
  • Functional validation : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy in predicting thermochemical properties .

Basic: What spectroscopic techniques validate the structure of this compound?

  • ¹H/¹³C NMR : Peaks at δ 190.3 (C=O), 164.7 (chromone carbonyl), and 123.5 ppm (nitro-aromatic C-H) confirm the core structure .
  • HRMS : Molecular ion [M⁺] at m/z 332.0685 (C₂₀H₁₂O₅) matches theoretical values within 0.005% error .
  • IR spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (C=O) and 1520 cm⁻¹ (NO₂) verify functional groups .

Advanced: How to resolve contradictions between computational predictions and experimental reactivity data?

  • Functional selection : Test multiple DFT functionals (e.g., B3LYP vs. M06-2X) to assess sensitivity to exchange-correlation terms .
  • Solvent effects : Include implicit solvent models (e.g., PCM) to replicate reaction conditions in silico .
  • Experimental validation : Compare computed activation energies with kinetic studies (e.g., Arrhenius plots) for cross-coupling or condensation reactions .

Basic: What are the primary research applications of this compound?

  • Medicinal chemistry : Acts as a scaffold for E3 ubiquitin ligase inhibitors (e.g., PRT 4165), enhancing Top2α drug efficacy .
  • Materials science : Derivatives show semiconductor behavior due to extended π-conjugation from the indene-dione core .
  • Corrosion inhibition : Nitro and chromone groups improve adsorption on metal surfaces, reducing corrosion rates in acidic environments .

Advanced: How do substituents (e.g., nitro groups) influence reaction pathways and properties?

  • Electronic effects : The nitro group withdraws electrons, lowering LUMO energy and enhancing electrophilicity in Michael addition reactions .
  • Steric effects : Ortho-nitro substituents on the chromone ring reduce yields in Knoevenagel reactions due to steric hindrance .
  • Biological activity : Nitro derivatives exhibit enhanced binding to Bmi1/Ring1A ubiquitin ligase, validated via molecular docking .

Advanced: What mechanistic insights explain the compound’s role in allylic phosphorus ylide reactions?

  • Ylide formation : Me₂PhP reacts with acyl chlorides to generate phosphorus ylides, which undergo [2,3]-sigmatropic rearrangements with the indene-dione core .
  • Regioselectivity : Electron-deficient chromone carbonyls direct nucleophilic attack, forming cyclopentadienylide adducts .
  • Kinetic control : Short reaction times (0.5 h) favor kinetic products (e.g., 5ak), while extended times lead to thermodynamic byproducts .

Basic: How is biological activity assessed for this compound?

  • In vitro assays : Screen for cytotoxicity (MTT assay) and enzyme inhibition (e.g., Bmi1/Ring1A ubiquitin ligase) at 10–100 μM concentrations .
  • Structure-activity relationships (SAR) : Modify substituents (e.g., fluoro, nitro) to optimize binding affinity and selectivity .
  • Molecular docking : Use AutoDock Vina to predict binding modes with target proteins, validated by IC₅₀ values .

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